molecular formula C27H35NO3 B1251310 terpendole B

terpendole B

Cat. No. B1251310
M. Wt: 421.6 g/mol
InChI Key: ZUYOYPXENZYYBN-SDVLGWPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terpendole B is an organooxygen compound and an organic heterotricyclic compound.
terpendole B is a natural product found in Albophoma yamanashiensis with data available.

Scientific Research Applications

1. Terpendole E as a Kinesin Eg5 Inhibitor

Terpendole E, related to terpendole B, has been identified as a natural inhibitor of kinesin Eg5, a protein crucial in cell division. The biosynthesis of terpendole E involves a cluster of genes encoding various enzymes like P450 monooxygenases and terpene cyclase. This discovery opens avenues for its potential application in cancer research, where inhibition of cell division is a key therapeutic strategy (Motoyama et al., 2012).

2. Structural Analysis and Activity Relationships

Further research into terpendole E and its natural derivatives has shed light on the structure-activity relationships (SARs) of these compounds. The research indicates that specific structural features are critical for the inhibition of kinesin Eg5, suggesting potential for the design of novel anticancer agents (Nagumo et al., 2017).

3. Interaction with Mutant Proteins

Terpendole E and its derivatives, including 11-ketopaspaline, have shown inhibitory effects against several mutants of Eg5 protein that are resistant to other inhibitors. This unique property could make them valuable in overcoming drug resistance in cancer therapy (Tarui et al., 2014).

4. Mass Spectrometry Analysis Challenges

Studies have shown that mass spectrometry analysis of terpendoles can result in unexpected oxygen additions, presenting challenges in the characterization of these compounds. Understanding these anomalies is crucial for accurate analysis and potential pharmacological applications (Hongo et al., 2014).

5. Synthesis and Biological Investigations

Research on the synthesis of terpendole E analogues via Nazarov photocyclization highlights the potential for creating novel compounds with similar biological activities. These synthesized analogues have been evaluated as potential inhibitors of KSP, a protein implicated in cancer cell division (Churruca et al., 2010).

6. Novel Action on Mitotic Kinesin Eg5

Terpendole E has demonstrated a unique action on the motor activity of mitotic kinesin Eg5, differentiating it from other inhibitors. This specificity makes it a promising candidate for the development of targeted cancer therapies (Nakazawa et al., 2003).

properties

Product Name

terpendole B

Molecular Formula

C27H35NO3

Molecular Weight

421.6 g/mol

IUPAC Name

2-[(1S,2S,5S,7S,9R,11R,12R,15S)-1,2-dimethyl-6,10-dioxa-24-azaheptacyclo[13.10.0.02,12.05,11.09,11.017,25.018,23]pentacosa-17(25),18,20,22-tetraen-7-yl]propan-2-ol

InChI

InChI=1S/C27H35NO3/c1-24(2,29)21-14-22-27(31-22)19-10-9-15-13-17-16-7-5-6-8-18(16)28-23(17)26(15,4)25(19,3)12-11-20(27)30-21/h5-8,15,19-22,28-29H,9-14H2,1-4H3/t15-,19+,20-,21-,22+,25-,26+,27-/m0/s1

InChI Key

ZUYOYPXENZYYBN-SDVLGWPOSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@]4([C@@H]1CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)[C@H](O4)C[C@H](O3)C(C)(C)O

Canonical SMILES

CC12CCC3C4(C1CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)C(O4)CC(O3)C(C)(C)O

synonyms

terpendole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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